Methyl 4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]benzoate
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Overview
Description
Methyl 4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]benzoate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]benzoate typically involves the reaction of 4-chlorophenylpiperazine with methyl 4-formylbenzoate. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the piperazine nitrogen attacks the carbonyl carbon of the benzoate ester, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield. Purification of the product is typically achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-allergic, and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Methyl 4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]benzoate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and the chlorophenyl group play crucial roles in binding to these targets, modulating their activity. The compound may act as an agonist or antagonist, depending on the target and the context of its use. Pathways involved in its action include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: An antihistamine with a similar piperazine structure, used to treat allergic reactions.
Aripiprazole: An antipsychotic drug with a piperazine moiety, used in the treatment of schizophrenia and bipolar disorder.
Quetiapine: Another antipsychotic with a piperazine ring, used for similar indications as aripiprazole.
Uniqueness
Methyl 4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]benzoate is unique due to its specific substitution pattern and the presence of both a benzoate ester and a chlorophenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
methyl 4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-24-19(23)16-4-2-15(3-5-16)14-21-10-12-22(13-11-21)18-8-6-17(20)7-9-18/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBHJKBIAODRCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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